Argiotoxin 636
Overview
Description
Scientific Research Applications
Argiotoxin 636 has several scientific research applications, particularly in neuropharmacology . It is used as a noncompetitive antagonist of NMDA receptors, making it valuable for studying the role of these receptors in neurological disorders . Additionally, this compound has been explored for its potential in developing analgesics to reduce neuropathic pain . Its ability to inhibit nicotinic acetylcholine receptors also makes it a useful tool in studying these receptors’ functions .
Mechanism of Action
Future Directions
Argiotoxin 636 has a huge potential to be used in neurochemical studies to develop novel drugs of neurotherapeutic applications . It can be clinically applicable in a wide spectrum of neuropsychiatric disorders, including epilepsy, neurotrauma, and ischemic injuries . These novel medications can potentially be helpful in the future treatment of stroke and several neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Argiotoxin 636 involves the systematic modification of the l,13-diamino-4,8-diazatridecane portion of its side chain . This process includes isosteric replacement of amine nitrogens with either oxygen or carbon to evaluate the structure-activity relationships . The synthetic route typically involves multiple steps, including the formation of intermediate compounds and their subsequent functionalization to achieve the final product .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specialized use in research rather than commercial applications. the synthesis methods developed in laboratory settings can be scaled up for industrial production if needed .
Chemical Reactions Analysis
Types of Reactions: Argiotoxin 636 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Argiotoxin 636 include other polyamine toxins such as spermidine, spermine, and agmatine . These compounds share structural similarities and exhibit similar biological activities, particularly in their interactions with ionotropic receptors .
Uniqueness: What sets this compound apart from other similar compounds is its high potency and selectivity for NMDA receptors . While other polyamine toxins can also inhibit these receptors, this compound’s unique structure allows it to act as a potent antagonist at low concentrations . This makes it a valuable tool for studying NMDA receptor function and developing potential therapeutic agents .
Properties
IUPAC Name |
(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNICLJXPYLDAH-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909308 | |
Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105029-41-2, 108687-79-2 | |
Record name | (2S)-N1-[(16S)-16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105029-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Argiopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105029412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Argiotoxin-636 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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